molecular formula C20H17ClN6O3S B2977151 N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-00-0

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2977151
CAS No.: 895118-00-0
M. Wt: 456.91
InChI Key: QYIAUUZLLPSDDU-UHFFFAOYSA-N
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Description

The compound N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a hybrid heterocyclic molecule featuring:

  • A 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenyl group and a methyl moiety.
  • A 1,2,4-thiadiazole ring linked to a 3-methoxybenzamide group.

The chloro and methoxy substituents likely modulate electronic and steric interactions, influencing target binding and solubility.

Properties

IUPAC Name

N-[3-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S/c1-11-17(24-26-27(11)13-7-8-16(30-3)15(21)10-13)18-22-20(31-25-18)23-19(28)12-5-4-6-14(9-12)29-2/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIAUUZLLPSDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a synthetic compound that incorporates a triazole and thiadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

1. Antimicrobial Activity

Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For example, studies on similar triazole derivatives have shown effectiveness against fungal strains such as Candida and Aspergillus species . The specific compound may share these properties due to its structural similarities.

2. Anticancer Activity

Preliminary assays conducted on related compounds have demonstrated moderate cytostatic activity against various cancer cell lines. For instance, a study involving a series of triazole derivatives reported inhibition growth percentages (IGP) against the NCI-60 human tumor cell lines. The highest IGP observed was 23% against the MCF7 breast cancer cell line for a closely related compound . This suggests that this compound may also possess anticancer properties worthy of further investigation.

3. Enzyme Inhibition

The enzyme inhibition potential of compounds with similar structures has been evaluated. For example, derivatives of triazole have shown promising results in inhibiting enzymes like α-glucosidase, which is crucial for carbohydrate metabolism . The presence of the triazole ring in the compound could enhance its binding affinity to such enzymes.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Triazole DerivativesAntifungalEffective against Candida strains
Similar TriazolesAnticancerIGP up to 23% in MCF7 cells
Coumarin-Tethered TriazolesEnzyme InhibitionIC50 values significantly lower than standard drugs

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or cellular receptors. The triazole ring may facilitate binding through hydrogen bonding or hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following table summarizes critical structural variations between the target compound and its closest analogs:

Compound Name / ID Substituents on Triazole-Attached Phenyl Benzamide Substituent Molecular Weight (g/mol) Notable Features
Target Compound 3-chloro-4-methoxy 3-methoxy ~522.99* Enhanced polarity due to chloro and methoxy groups; potential H-bonding sites.
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide 3,4-dimethoxy 4-methoxy 534.53 Increased electron density from dimethoxy groups; may alter pharmacokinetics.
4-Chloro-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide 3-(methylsulfanyl) 4-chloro 498.99 Methylsulfanyl group enhances lipophilicity; chloro substituent may improve binding.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Benzyl group 2-nitro ~450–550 (varies) Nitro group introduces electron-withdrawing effects; benzothiazole adds rigidity.

Structural and Crystallographic Insights

  • SHELX Software : The refinement of analogous structures (e.g., ) likely employs SHELXL for crystallographic analysis, ensuring accurate 3D modeling critical for structure-activity relationship (SAR) studies .

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